Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.: 14464-15-4
VCID: VC21272443
InChI: InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)
SMILES: COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

CAS No.: 14464-15-4

Cat. No.: VC21272443

Molecular Formula: C12H15NO5

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate - 14464-15-4

Specification

CAS No. 14464-15-4
Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
IUPAC Name methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)
Standard InChI Key CINAUOAOVQPWIB-UHFFFAOYSA-N
SMILES COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Canonical SMILES COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Properties and Structure

Molecular Identification

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is identified by several names and registry numbers in chemical databases. Its systematic nomenclature reflects its structural components, while various synonyms are commonly used in scientific literature.

PropertyValue
Systematic NameMethyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Common NamesN-Cbz-L-serine methyl ester, Z-Ser-OMe
CAS Numbers1676-81-9, 14464-15-4
Molecular FormulaC12H15NO5
Molecular Weight253.25 g/mol

The compound contains multiple functional groups, including an ester, a carbamate, a primary alcohol, and a stereogenic center, which collectively contribute to its chemical behavior and applications .

Physical Properties

The physical properties of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate provide insight into its handling, storage, and purification requirements.

PropertyValue
Physical StateViscous liquid or solid (depending on temperature)
ColorPale yellow
Melting Point41-43°C
Boiling Point170°C at 0.01 mm Hg
DensityApproximately 1.2499 g/cm³ (estimated)
Optical Rotation-15° (c=1, MeOH)
Flash Point>230°F
SolubilitySoluble in chloroform, methanol, and other organic solvents

These physical characteristics are important considerations for researchers working with this compound in laboratory settings .

Chemical Reactions and Reactivity

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions due to its multiple functional groups. Understanding these reactions is essential for researchers utilizing this compound in synthetic pathways.

Substitution Reactions

The benzyloxycarbonyl group can participate in substitution reactions with various nucleophiles. These reactions typically occur in the presence of a base and can lead to the formation of diverse derivatives depending on the nucleophile used.

Reagents and Conditions

The reactivity of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is influenced by the specific reagents and conditions employed. Careful selection of reaction parameters is crucial for achieving desired transformations with high yield and selectivity.

Reaction TypeCommon ReagentsTypical Conditions
OxidationKMnO4, CrO3Acidic medium, moderate temperature
ReductionLiAlH4, NaBH4Anhydrous ether, low temperature
SubstitutionAmines, thiolsBasic medium, room temperature

Applications in Scientific Research

Pharmaceutical Research

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate has significant applications in pharmaceutical research, particularly in the development of potential drug candidates. Its well-defined stereochemistry and functional groups make it a valuable building block in medicinal chemistry.

Antimicrobial Research

This compound is used in studies focused on inhibiting the activity of Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has demonstrated its potential as a component in novel antimicrobial agents targeting this pathogen .

Obesity Treatment

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is employed in the synthesis of pyrazinecarboxamide-based compounds that act as inhibitors of diacylglycerol acetyltransferases. These enzymes play a role in lipid metabolism, and their inhibition represents a potential strategy for treating obesity .

Peptide Synthesis

The compound serves as an important building block in peptide synthesis, particularly in solution-phase methodologies. The Cbz protecting group allows for selective reactions at the carboxyl terminus while protecting the amino group from unwanted side reactions .

Enzyme Research

Researchers utilize Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate in studies of enzyme mechanisms and protein-ligand interactions. Its defined structure and functional groups enable investigations into molecular recognition and catalytic processes.

Biological Activity

Mechanism of Action

The biological activity of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group that can be removed under certain conditions, allowing the active compound to exert its effects.

The hydroxypropanoate moiety facilitates hydrogen bonding and other interactions that stabilize binding to target sites. These molecular interactions are crucial for the compound's biological effects and potential therapeutic applications.

Structure-Activity Relationship

The relationship between the structure of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate and its biological activity provides valuable insights for medicinal chemists. Modifications to the core structure can lead to derivatives with enhanced activity, improved pharmacokinetic properties, or reduced side effects .

Structural FeatureContribution to Biological Activity
Cbz GroupProtection of amino group, potential binding interactions
Ester MoietyMetabolic stability, membrane permeability
Hydroxyl GroupHydrogen bonding, potential for further functionalization
Stereogenic CenterMolecular recognition, enzyme specificity

Comparison with Similar Compounds

Structural Analogs

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate can be compared with structurally related compounds to understand the impact of specific functional groups on physical properties, reactivity, and biological activity.

Methyl 2-(((benzyloxy)carbonyl)amino)benzoate

This analog contains a benzoate moiety instead of a hydroxypropanoate group. The absence of the hydroxyl group and the presence of an aromatic ring alter its solubility, reactivity, and biological properties.

Methyl 2-(((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

This compound features a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl group. The Boc group is removed under different conditions than the Cbz group, providing complementary options for synthetic strategies.

Methyl 2-(((benzyloxy)carbonyl)amino)-3-oxopropanoate

An oxidized derivative with a carbonyl group in place of the hydroxyl group. This structural modification significantly alters the compound's reactivity, particularly toward nucleophiles.

Functional Comparison

The functional comparison of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate with related compounds reveals important differences in their chemical behavior and applications.

CompoundKey DifferencesImplications for Use
Methyl 2-(((benzyloxy)carbonyl)amino)benzoateLacks hydroxyl group; contains aromatic ringDifferent solubility profile; altered reactivity toward oxidizing agents
Methyl 2-(((tert-butoxycarbonyl)amino)-3-hydroxypropanoateContains Boc instead of Cbz protecting groupDifferent deprotection conditions; altered stability in acidic environments
Methyl 2-(((benzyloxy)carbonyl)amino)-3-oxopropanoateContains carbonyl instead of hydroxyl groupEnhanced electrophilicity; different hydrogen bonding patterns

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